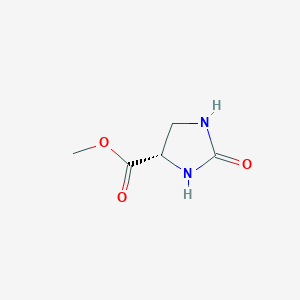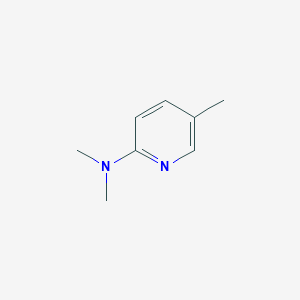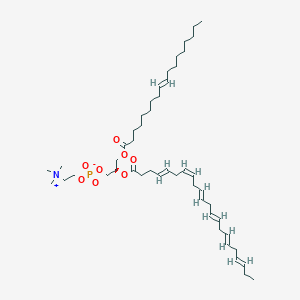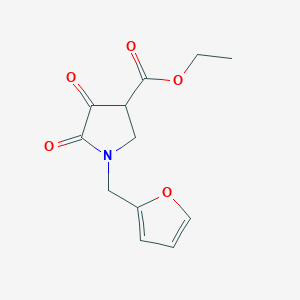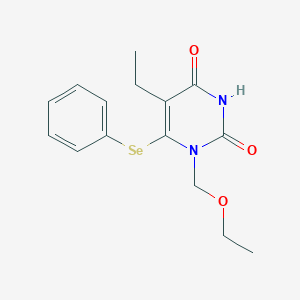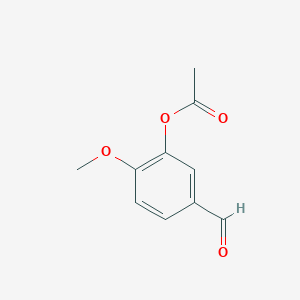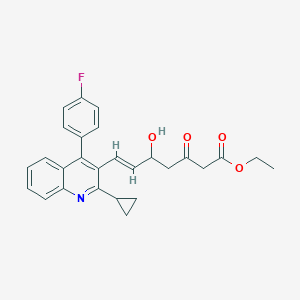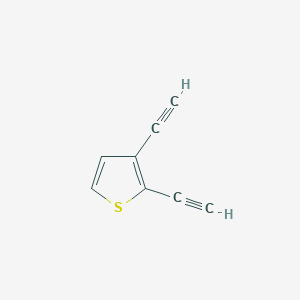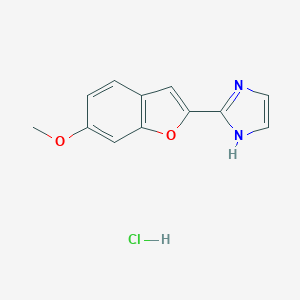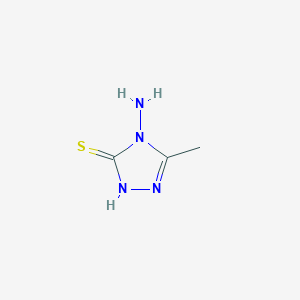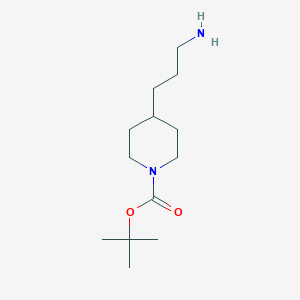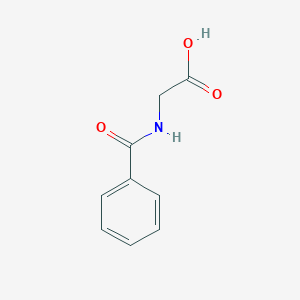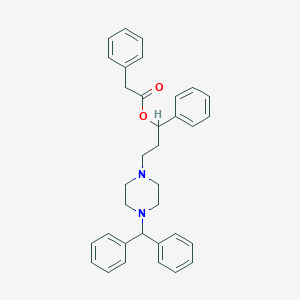
3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPPB or DPPB-Ac. It belongs to the class of benzeneacetates and is a derivative of piperazine.
Mécanisme D'action
The mechanism of action of DPPB is not well understood. However, it is believed to act as a partial agonist for the dopamine D4 receptor. This means that it can activate the receptor, but not to the same extent as the natural ligand dopamine. DPPB has also been found to have a modulatory effect on the activity of other GPCRs, such as the serotonin 5-HT2A receptor.
Effets Biochimiques Et Physiologiques
DPPB has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum of the brain, which are areas implicated in reward and motivation. DPPB has also been found to enhance the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPPB in lab experiments is its high selectivity and affinity for the dopamine D4 receptor. This allows for the specific targeting of this receptor in studies related to neuropsychiatric disorders. DPPB is also a fluorescent probe, which makes it a valuable tool for imaging biological systems.
However, there are also some limitations to using DPPB in lab experiments. One of the main limitations is its poor solubility in aqueous solutions. This can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of DPPB is not well understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research related to DPPB. One area of research is the development of more potent and selective ligands for the dopamine D4 receptor. This could lead to the development of new treatments for neuropsychiatric disorders.
Another area of research is the use of DPPB as a tool for studying the function and pharmacology of other GPCRs. This could lead to a better understanding of the role of these receptors in various physiological processes.
Finally, there is potential for the use of DPPB as a fluorescent probe for imaging biological systems. Further research in this area could lead to the development of new imaging techniques that could be used in various fields, such as medicine and biology.
Conclusion:
In conclusion, DPPB is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly used as a ligand for the dopamine D4 receptor and as a fluorescent probe for imaging biological systems. While there are some limitations to using DPPB in lab experiments, its high selectivity and affinity for the dopamine D4 receptor make it a valuable tool for studying neuropsychiatric disorders. Further research in this area could lead to the development of new treatments for these disorders and a better understanding of the role of GPCRs in various physiological processes.
Méthodes De Synthèse
The synthesis of DPPB involves the reaction of 1-phenyl-3-(4-(diphenylmethyl)piperazin-1-yl)propan-1-one with benzeneacetic acid in the presence of a base. The reaction takes place in a solvent, typically dichloromethane, and is carried out under reflux conditions. The product is then purified using column chromatography to obtain pure DPPB.
Applications De Recherche Scientifique
DPPB has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). DPPB has been found to have a high affinity for the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders such as schizophrenia and bipolar disorder. Therefore, DPPB can be used as a tool to study the function and pharmacology of this receptor.
Another area of research is the use of DPPB as a fluorescent probe for imaging biological systems. DPPB has a unique fluorescence property that allows it to selectively bind to certain biomolecules, such as DNA and proteins. This makes it a valuable tool for studying the localization and dynamics of these biomolecules in living cells.
Propriétés
Numéro CAS |
149848-11-3 |
|---|---|
Nom du produit |
3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate |
Formule moléculaire |
C34H36N2O2 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] 2-phenylacetate |
InChI |
InChI=1S/C34H36N2O2/c37-33(27-28-13-5-1-6-14-28)38-32(29-15-7-2-8-16-29)21-22-35-23-25-36(26-24-35)34(30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-20,32,34H,21-27H2 |
Clé InChI |
IDJWQLULMCXPKL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
Benzeneacetic acid, 3-(4-(diphenylmethyl)-1-piperazinyl)-1-phenylpropy l ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



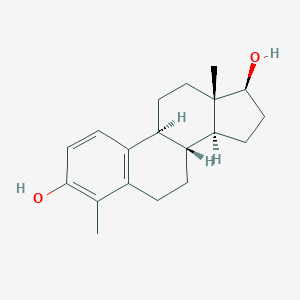
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
